molecular formula C9H11N3O B14848347 2-Amino-4-methyl-5,6,7,8-tetrahydroquinazolin-7-one

2-Amino-4-methyl-5,6,7,8-tetrahydroquinazolin-7-one

Cat. No.: B14848347
M. Wt: 177.20 g/mol
InChI Key: LAYRBWCZNQWLIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-methyl-5,6,7,8-tetrahydroquinazolin-7-one is a heterocyclic compound with the molecular formula C9H11N3O. It belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methyl-5,6,7,8-tetrahydroquinazolin-7-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the Mannich reaction, where a mixture of formaldehyde, methylamine, and a suitable ketone is used. The reaction is carried out in ethanol at room temperature, followed by purification through column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and distillation to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methyl-5,6,7,8-tetrahydroquinazolin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-methyl-5,6,7,8-tetrahydroquinazolin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-methyl-5,6,7,8-tetrahydroquinazolin-7-one involves its interaction with specific molecular targets and pathways. It can inhibit the replication of certain viruses by interfering with viral enzymes. Additionally, it may exert its effects by binding to specific receptors or enzymes in the body, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5,6,7,8-tetrahydroquinazolin-5-one
  • 4-Aminotetrahydroquinazoline derivatives
  • 3-Azabicyclo[3.3.1]nonanes

Uniqueness

2-Amino-4-methyl-5,6,7,8-tetrahydroquinazolin-7-one is unique due to its specific substitution pattern and the presence of an amino group at the 2-position. This structural feature contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

2-amino-4-methyl-6,8-dihydro-5H-quinazolin-7-one

InChI

InChI=1S/C9H11N3O/c1-5-7-3-2-6(13)4-8(7)12-9(10)11-5/h2-4H2,1H3,(H2,10,11,12)

InChI Key

LAYRBWCZNQWLIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC(=O)CC2=NC(=N1)N

Origin of Product

United States

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